tert-butyl 4-amino-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

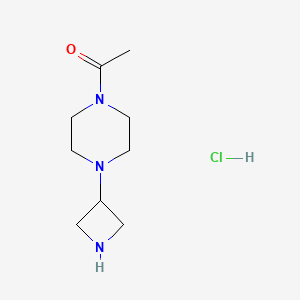

“tert-butyl 4-amino-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 1018446-95-1 . It has a molecular weight of 183.21 . The compound is solid in physical form . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 .Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid compound . It has a molecular weight of 183.21 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用

Reactivity and Derivative Synthesis

Researchers have explored the reactivity of pyrazole derivatives, leading to the synthesis of novel compounds with potential biological activities. For instance, Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, revealing acylation reactions that produce corresponding amides with potential pharmacological properties (L. Mironovich & D. Shcherbinin, 2014). Similarly, Iminov et al. (2015) conducted a multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, showcasing a scalable approach to obtain fluorinated pyrazole derivatives, which are valuable in drug discovery due to their unique properties (Rustam T. Iminov et al., 2015).

Synthesis of Halo-Substituted Derivatives

Ivanov et al. (2017) developed new methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which are crucial for creating compounds with enhanced biological activities (S. M. Ivanov et al., 2017).

Novel Routes to Pyrazole Derivatives

Bobko et al. (2012) devised an efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, a class of compounds that could serve as intermediates for pharmaceuticals (M. Bobko et al., 2012).

One-Pot Synthesis Techniques

Zonouzi et al. (2006) reported a one-pot synthesis of 2-amino-4H-pyrans, demonstrating the versatility of pyrazole derivatives in facilitating the synthesis of compounds with potential applications in various therapeutic areas (A. Zonouzi et al., 2006).

Applications in Inhibitor Synthesis

Huard et al. (2012) highlighted the synthesis of acetyl-CoA carboxylase inhibitors based on the pyrazolospirolactam core, underscoring the role of tert-butyl pyrazole derivatives in developing novel inhibitors with potential for treating metabolic disorders (K. Huard et al., 2012).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such as nadph-dependent reductase .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through a variety of mechanisms, including enzymatic inhibition .

Result of Action

Similar compounds have been found to have a wide range of effects, including the reduction of a variety of carbonyl compounds .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

特性

IUPAC Name |

tert-butyl 4-amino-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)6-5(9)4-10-11-6/h4H,9H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAHDFUZRYYBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)

![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)

![3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2963473.png)

![N-(2,3-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963474.png)